(R)-1-(2-Fluorobenzyl)-piperidin-3-ylamine hydrochloride
Overview
Description
®-1-(2-Fluorobenzyl)-piperidin-3-ylamine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-fluorobenzyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Fluorobenzyl)-piperidin-3-ylamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the 2-fluorobenzyl group.
Introduction of the Amine Group: The amine group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-1-(2-Fluorobenzyl)-piperidin-3-ylamine hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, automated synthesis, and the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Fluorobenzyl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine ring or the benzyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
®-1-(2-Fluorobenzyl)-piperidin-3-ylamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives, including their effects on neurotransmitter systems.
Chemical Biology: The compound is employed in chemical biology research to study the interactions between small molecules and biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly those involving piperidine derivatives.
Mechanism of Action
The mechanism of action of ®-1-(2-Fluorobenzyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: A compound with a similar piperidine ring structure but without the fluorine substitution.
2-Fluorobenzylamine: A compound with a similar benzylamine structure but without the piperidine ring.
Piperidine: The parent compound of the piperidine derivatives, widely used in medicinal chemistry.
Uniqueness
®-1-(2-Fluorobenzyl)-piperidin-3-ylamine hydrochloride is unique due to the presence of both the 2-fluorobenzyl group and the piperidine ring, which confer specific chemical and biological properties. The fluorine substitution can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
(3R)-1-[(2-fluorophenyl)methyl]piperidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15;/h1-2,4,6,11H,3,5,7-9,14H2;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPPTGKAESOXJY-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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